molecular formula C7H4BrF2NO2 B13599487 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene

1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene

Cat. No.: B13599487
M. Wt: 252.01 g/mol
InChI Key: RMESFXYMVNIABK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromomethyl, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene typically involves multiple steps:

    Nitration: The introduction of the nitro group is often the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromomethyl group is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluorination: The difluoro groups are introduced using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene undergoes several types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: Formation of various benzyl derivatives.

    Reduction: Formation of 4,5-difluoro-2-nitroaniline.

    Oxidation: Formation of 4,5-difluoro-2-nitrobenzoic acid.

Scientific Research Applications

1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromomethyl group. These groups influence the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure but lacks the nitro and fluoro groups.

    4-Bromomethyl-2-nitrobenzene: Lacks the difluoro groups.

    4,5-Difluoro-2-nitrotoluene: Lacks the bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is unique due to the combination of bromomethyl, difluoro, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

1-(bromomethyl)-4,5-difluoro-2-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2

InChI Key

RMESFXYMVNIABK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CBr

Origin of Product

United States

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